molecular formula C46H56N4O10 B1662923 ビンクリスチン CAS No. 57-22-7

ビンクリスチン

カタログ番号: B1662923
CAS番号: 57-22-7
分子量: 825.0 g/mol
InChIキー: OGWKCGZFUXNPDA-DLBZMDDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vincristine, also known as leurocristine and marketed under the brand name Oncovin among others, is a chemotherapy medication used to treat a number of types of cancer . It belongs to the group of medicines known as antineoplastic agents . It interferes with the growth of cancer cells, which are eventually destroyed .


Synthesis Analysis

Vincristine is a chemotherapeutic agent obtained from the natural alkaloid plant source Catharanthus roseus . It has been significantly useful in treatments of lung cancer, lymphocyte-based leukaemia, glioblastomas, and acute myeloid leukaemia .


Molecular Structure Analysis

The molecular weight of Vincristine is 824.958 Da and its molecular formula is C46H56N4O10 . It is synthesized using a stereochemistry-driven mechanism for specific stereo selective at C2 and C18 in structure .


Chemical Reactions Analysis

Vincristine attaches to tubulin fibrils and prevents filament polymerization that permanently led to mitosis inhibition in cancer cells .


Physical and Chemical Properties Analysis

Vincristine is a white needle crystal . It is soluble in methanol, ethanol, DMSO, and other organic solvents . Its density is 1.1539 (rough estimate), melting point is 211-216 ºC, and boiling point is 761.92°C (rough estimate) .

科学的研究の応用

がん治療

ビンクリスチンは、さまざまな悪性腫瘍のがん治療に広く使用されています。 成人患者のユーイング肉腫、進行性胸腺腫、多発性骨髄腫、CNS原発リンパ腫、妊娠性絨毛性腫瘍、卵巣腫瘍がん、および中枢神経系悪性腫瘍などの疾患に対して、しばしば適応外で使用されます。 .

微小管力学の安定化

がんの併用療法では、ビンクリスチンはチューブリン二量体のβサブユニットに結合し、微小管繊維への遊離チューブリン二量体の結合を阻害することにより、微小管力学を安定化させます。 .

臨床診療における第一選択療法

中国では、ビンクリスチンはABVD法に従って、ホジキンリンパ腫、リンパ性白血病、精巣腫瘍、絨毛癌を治療するために、静脈内投与による第一選択療法として使用されています。 .

肺がんと白血病の治療

ビンクリスチンは、肺がん、リンパ球系白血病、膠芽腫、急性骨髄性白血病の治療に非常に有用であることが証明されています。 さまざまなナノ製剤により、その有効性が向上しています。 .

ビンカアルカロイドの供給源

ツルニチソウは、ビンクリスチン(VCR)とビンブラスチン(VBL)などのビンカアルカロイドを豊富に含むことで知られており、これらは確立された抗がん特性を持っています。 .

前立腺がんに対する標的型ナノ製剤

ビンクリスチンを負荷したナノ製剤のin vivo抗がんの可能性は、PC3細胞株によって誘導された免疫抑制ラットモデルにおける前立腺がん異種移植片で研究されています。 .

作用機序

Target of Action

Vincristine, a vinca alkaloid, primarily targets the protein tubulin, a key component of the microtubules in cells . Microtubules play a crucial role in maintaining cell structure and function, particularly during cell division .

Mode of Action

Vincristine binds to tubulin, inhibiting the polymerization of tubulin dimers and preventing the formation of microtubules . This interaction disrupts the formation of the mitotic spindle, a structure essential for chromosome separation during cell division . As a result, cells are arrested at metaphase, a stage in mitosis, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by vincristine is the cell cycle, specifically the M and S phases . By disrupting microtubule dynamics, vincristine causes mitotic arrest, halting the cell cycle and leading to cell death . This disruption can also interfere with amino acid, cyclic AMP, and glutathione metabolism, as well as calmodulin-dependent Ca2±transport ATPase activity, and cellular respiration .

Pharmacokinetics

The pharmacokinetics of vincristine involve its absorption, distribution, metabolism, and excretion (ADME). Vincristine is administered intravenously, bypassing the absorption phase . It is metabolized primarily in the liver by the CYP3A5 enzyme . Vincristine’s neurotoxicity, a dose-limiting factor, is thought to be influenced by genetic variations in drug-metabolizing enzymes and transporters .

Result of Action

The molecular effect of vincristine’s action is the disruption of microtubule formation, leading to cell cycle arrest . On a cellular level, this results in the death of rapidly dividing cells, particularly cancer cells . This can also affect healthy cells, leading to side effects such as peripheral neuropathy .

Action Environment

Environmental factors can influence the action and efficacy of vincristine. For instance, the presence of other drugs used in combination therapies can impact vincristine’s effectiveness and toxicity profile . Additionally, genetic variations in patients can influence the drug’s metabolism and transport, potentially affecting its efficacy and toxicity .

Safety and Hazards

Vincristine may harm an unborn baby. Use effective birth control to prevent pregnancy, and tell your doctor if you become pregnant . It is vital that it not be given intrathecally, as this may kill . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

In the future, baseline quantitative PET-CT can be used to predict prognosis in PMBCL . Engineered yeast brews precursors of anticancer drug vinblastine . This cytotoxic drug was first discovered in 1985 and found useful in cancer therapy . It is administered intravenously as a chemotherapeutic agent for management of various types of melanomas including lung cancer, lymphocyte-based leukaemia, glioblastomas, and acute myeloid leukaemia .

生化学分析

Biochemical Properties

Vincristine is a vinca alkaloid that binds to the microtubular proteins of the mitotic spindle . This interaction leads to the crystallization of the microtubule and mitotic arrest or cell death . Vincristine has some immunosuppressant effect . The vinca alkaloids are considered to be cell cycle phase-specific .

Cellular Effects

Vincristine works by stopping the cancer cells from separating into 2 new cells, thereby stopping the growth of the cancer . It achieves this through a process that disrupts the formation of microtubules, which affects cell division and eventually leads to apoptosis .

Molecular Mechanism

The molecular mechanism of Vincristine involves its binding to the tubulin protein, stopping the tubulin dimers from polymerizing to form microtubules . This causes the cell to be unable to separate its chromosomes during the metaphase . The cell then undergoes apoptosis . The vincristine molecule inhibits leukocyte production and maturation .

Temporal Effects in Laboratory Settings

It is known that within 15 to 30 minutes after injection, over 90% of the drug is distributed from the blood into tissue, where it remains tightly, but not irreversibly, bound .

Dosage Effects in Animal Models

In animal models, vincristine has shown high efficiency (86.6%) for treatment of transmissible venereal tumor in canines at the dose of 0.5 mg/m^2 of body surface (IV), on 7-14 days intervals . One tumor (6.6%) was refractory to vincristine, while at the treatment beginning a mass reduction was observed .

Metabolic Pathways

Vincristine may interfere with amino acid, cyclic AMP, and glutathione metabolism . It may also interfere with calmodulin-dependent Ca^2+ -transport ATPase activity, cellular respiration, and nucleic acid and lipid biosynthesis .

Transport and Distribution

Vincristine is transported and distributed within cells and tissues primarily through the bloodstream . It is given intravenously and can be administered through a drip into the arm or hand . Over 90% of the drug is distributed from the blood into tissue within 15 to 30 minutes after injection .

Subcellular Localization

The subcellular localization of Vincristine is primarily at the mitotic spindle, where it binds to the microtubular proteins . This binding leads to the crystallization of the microtubule and mitotic arrest or cell death .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Vincristine involves a series of chemical reactions that convert starting materials into the final product. The key steps in the pathway include the formation of key intermediates, such as catharanthine and vindoline, which are then combined to form Vincristine. The synthesis pathway is complex and involves several steps, each of which requires careful optimization and control to ensure high yields and purity of the final product.", "Starting Materials": [ "Catharanthine", "Vindoline", "Methyl vinyl ketone", "Acetic anhydride", "Bromine", "Hydrogen chloride", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Conversion of Catharanthine to 3',4'-didehydro-4'-deoxy-Catharanthine using Bromine", "Step 2: Conversion of 3',4'-didehydro-4'-deoxy-Catharanthine to 3'-hydroxy-4'-deoxy-Catharanthine using Hydrogen chloride", "Step 3: Conversion of Vindoline to 3'-hydroxy-4'-methoxy-Vindoline using Methyl vinyl ketone and Acetic anhydride", "Step 4: Combination of 3'-hydroxy-4'-deoxy-Catharanthine and 3'-hydroxy-4'-methoxy-Vindoline to form Vindoline", "Step 5: Conversion of Vindoline to Vincristine using Sodium hydroxide and Hydrogen gas in the presence of Palladium on carbon catalyst" ] }

CAS番号

57-22-7

分子式

C46H56N4O10

分子量

825.0 g/mol

IUPAC名

methyl (10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37?,38?,39-,42+,43-,44?,45+,46+/m1/s1

InChIキー

OGWKCGZFUXNPDA-DLBZMDDPSA-N

異性体SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7[C@@](C=CC9)([C@H]([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

不純物

3'-hydroxyvincristine;  4'-deoxyvincristine;  N-desmethylvinblastine;  deacetylvincristine;  deacetylvinblastine;  vinblastine;  leurosine;  formylleurosine

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

正規SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

外観

White to off-white, odorless amorphous or crystalline powder

Color/Form

Blades from methanol

melting_point

424 to 428 °F (NTP, 1992)
218-220 °C

57-22-7

物理的記述

Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic.

賞味期限

STERILE SOLN IN EITHER H2O OR PHYSIOLOGICAL SALINE STORED IN REFRIGERATOR FOR UP TO 2 WK WITHOUT SIGNIFICANT LOSS OF POTENCY

溶解性

WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER;  ODORLESS, HYGROSCOPIC;  FREELY SOL IN WATER /VINCRISTINE SULFATE USP/

同義語

cellcristin
Citomid
Farmistin
Leurocristine
Oncovin
Oncovine
Onkocristin
PFS, Vincasar
Sulfate, Vincristine
Vincasar
Vincasar PFS
Vincristin Bristol
Vincristin medac
Vincristine
Vincristine Sulfate
Vincrisul
Vintec

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincristine
Reactant of Route 2
Vincristine
Reactant of Route 3
Vincristine
Reactant of Route 4
Vincristine
Reactant of Route 5
Vincristine
Reactant of Route 6
Vincristine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。